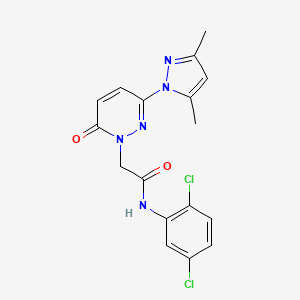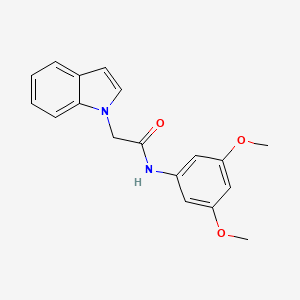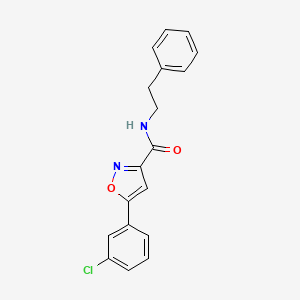![molecular formula C15H15F3N2O B4516604 2-(pyridin-2-yloxy)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4516604.png)
2-(pyridin-2-yloxy)-N-[2-(trifluoromethyl)benzyl]ethanamine
Übersicht
Beschreibung
2-(pyridin-2-yloxy)-N-[2-(trifluoromethyl)benzyl]ethanamine is a compound that features a pyridine ring, an ether linkage, and a trifluoromethyl group. This compound is of interest due to its unique structural properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yloxy)-N-[2-(trifluoromethyl)benzyl]ethanamine typically involves the reaction of 2-chloropyridine with 2-(trifluoromethyl)benzylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the amine group, forming the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Common solvents used in the industrial process include dimethylformamide (DMF) and tetrahydrofuran (THF), which help to dissolve the reactants and facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(pyridin-2-yloxy)-N-[2-(trifluoromethyl)benzyl]ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced pyridine rings, and substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(pyridin-2-yloxy)-N-[2-(trifluoromethyl)benzyl]ethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(pyridin-2-yloxy)-N-[2-(trifluoromethyl)benzyl]ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(pyridin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]ethanamine
- 2-(pyridin-2-yloxy)-N-[2-(trifluoromethyl)benzyl]propanamine
- 2-(pyridin-2-yloxy)-N-[2-(trifluoromethyl)benzyl]butanamine
Uniqueness
The uniqueness of 2-(pyridin-2-yloxy)-N-[2-(trifluoromethyl)benzyl]ethanamine lies in its specific combination of a pyridine ring, an ether linkage, and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it valuable for various applications .
Eigenschaften
IUPAC Name |
2-pyridin-2-yloxy-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c16-15(17,18)13-6-2-1-5-12(13)11-19-9-10-21-14-7-3-4-8-20-14/h1-8,19H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPFNDSRQVMJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCOC2=CC=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B4516521.png)
![N-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4516529.png)


![2-(3-chlorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4516546.png)
![2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4516552.png)
![2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4516554.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4516559.png)
![4-{[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile](/img/structure/B4516569.png)

![N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B4516606.png)
![4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide](/img/structure/B4516613.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B4516622.png)
![6-cyclopropyl-3-methyl-N-(3-methylbutyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4516625.png)
